molecular formula C15H10F6O B2875932 (3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol CAS No. 81390-93-4

(3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol

Cat. No.: B2875932
CAS No.: 81390-93-4
M. Wt: 320.234
InChI Key: IJECXTZHVDMNGS-UHFFFAOYSA-N
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Description

(3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol ( 81390-93-4 ) is a specialized chiral alcohol building block with a molecular formula of C15H10F6O and a molecular weight of 320.23 g/mol . This compound is characterized by a central carbon atom bonded to both a phenyl group and a 3,5-bis(trifluoromethyl)phenyl group, forming a methanol derivative . The presence of the two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences the compound's electronic properties, making it a valuable scaffold in various research domains. It is primarily utilized in synthetic organic chemistry as a key precursor for ligands, particularly in asymmetric catalysis . The bulky, electron-deficient aromatic rings make it an excellent candidate for developing chiral auxiliaries and catalysts for metal-complexed reactions. Researchers also employ this compound in materials science for the synthesis of advanced organic materials, where the CF3 groups can enhance thermal stability and alter solubility characteristics. As with all chemicals of this nature, proper safety protocols should be followed. This product is labeled For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers can request the relevant Certificate of Analysis and Safety Data Sheet for detailed quality and handling information.

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6O/c16-14(17,18)11-6-10(7-12(8-11)15(19,20)21)13(22)9-4-2-1-3-5-9/h1-8,13,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJECXTZHVDMNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol typically involves the reduction of 3,5-bis(trifluoromethyl)acetophenone. One efficient method employs biocatalysis using whole cells of Trichoderma asperellum ZJPH0810, with ethanol and glycerol as dual cosubstrates for cofactor recycling . The reaction is carried out in distilled water medium at 30°C and 200 rpm, achieving a high yield of 93.4% with an enantiomeric excess (ee) value above 98%.

Industrial Production Methods

Industrial production of this compound can leverage similar biocatalytic processes, optimizing reaction parameters to scale up the production. The use of natural deep-eutectic solvents (NADES) and microaerobic conditions can further enhance the efficiency and yield of the biocatalytic reduction .

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl groups.

Major Products Formed

    Oxidation: The major product is 3,5-bis(trifluoromethyl)benzophenone.

    Reduction: The major product is (3,5-bis(trifluoromethyl)phenyl)methanol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. This property is crucial for its activity in biological systems, where it can interact with enzymes and receptors, modulating their functions. The exact pathways and molecular targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Modifications

The following table compares (3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Reference
This compound C₁₅H₁₀F₆O 320.23 442514-47-8 Biphenyl core with -CF₃ and -CH₂OH groups
(3,5-Bis(trifluoromethyl)phenyl)methanol C₉H₆F₆O 256.14 32707-89-4 Single phenyl with -CF₃ and -CH₂OH
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol C₁₀H₈F₆O 258.16 368-63-8 Ethyl substituent instead of phenyl
(3,5-Bis(trifluoromethyl)phenyl)(naphthalen-1-yl)methanol C₂₀H₁₂F₆O 394.30 - Naphthyl group enhances steric bulk

Key Observations :

  • Steric Effects : The biphenyl and naphthyl derivatives exhibit greater steric hindrance compared to simpler analogs, impacting reactivity in catalytic systems .
  • Electronic Effects : The -CF₃ groups lower electron density on the aromatic ring, increasing resistance to electrophilic substitution and stabilizing negative charges in intermediates .

Physical Properties

Property This compound (3,5-Bis(trifluoromethyl)phenyl)methanol 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
Melting Point (°C) Not reported Not reported 53–58 (R-enantiomer)
Boiling Point (°C) >200 (estimated) 230–235 Not reported
Solubility Low in water; high in DCM, THF Similar to target compound Soluble in polar aprotic solvents

Notes:

  • The biphenyl derivative’s higher molecular weight correlates with increased hydrophobicity compared to single-ring analogs.
  • Ethanol derivatives (e.g., 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol) exhibit lower melting points due to reduced symmetry .
Oxidation Reactions :
  • This compound is oxidized to (3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanone using MnO₂, retaining the -CF₃ groups’ stability .
  • Analogous alcohols without biphenyl systems (e.g., (3,5-Bis(trifluoromethyl)phenyl)methanol) show slower oxidation rates due to reduced steric protection of the -CH₂OH group.
Pharmaceutical Intermediates :
  • Derivatives like 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol are precursors to antiviral and anticancer agents, leveraging the -CF₃ groups’ metabolic stability .

Biological Activity

(3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol is a compound that has garnered attention in scientific research due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H10F6O
  • Molecular Weight : 320.23 g/mol
  • CAS Number : 81390-93-4

The compound features two trifluoromethyl groups attached to a phenyl ring, which contributes to its unique chemical behavior and biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.

Targeted Biological Pathways

Research indicates that derivatives of this compound exhibit various biological activities, particularly in the fields of antimicrobial and anticancer research. Notably, compounds with similar structures have been found to inhibit steroid 5α-reductase type 1 (SRD5A1), an enzyme involved in androgen metabolism. For instance, caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide demonstrated a half-maximal inhibitory concentration (IC50) of 1.44 µM against SRD5A1 while exhibiting low cytotoxicity (IC50 = 29.99 µM) .

Anticancer Properties

A study highlighted the anticancer effects of a derivative compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC). This compound inhibited liver cancer cell growth (HepG2 and Hep3B) in a concentration-dependent manner, inducing apoptosis and enhancing the expression of apoptosis-regulating genes . The mechanism involved the inhibition of the STAT3 pathway and direct binding to HNF 4α, a transcription factor associated with tumor progression.

Antimicrobial Activity

The compound's derivatives have also been investigated for their antimicrobial properties. Research suggests that these compounds can inhibit bacterial growth and may serve as potential leads for developing new antimicrobial agents . The structural characteristics imparted by the trifluoromethyl groups enhance their interaction with biological targets.

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Notes
Caffeic Acid N-[3,5-bis(trifluoromethyl)phenyl]amideSRD5A1 Inhibition1.44 ± 0.13Low cytotoxicity; effective at sub-cytotoxic concentrations
NHDCAnticancer1-10.8Induces apoptosis; inhibits liver tumor growth

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound derivatives suggests favorable absorption and distribution characteristics due to their lipophilic nature. However, detailed studies on toxicity are necessary to evaluate their safety for therapeutic use.

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